3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
Description
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODJVLFBCETIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CCCN)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Attachment of the Propan-1-amine Group: This step often involves nucleophilic substitution reactions where the triazolopyridine core is reacted with a suitable alkylating agent like 3-bromopropan-1-amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the triazolopyridine ring or the amine group, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a triazolo-pyridine structure exhibit significant anticancer properties. The specific compound under discussion has shown effectiveness in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : It is believed to interact with specific kinases involved in cell growth and survival pathways, thereby hindering tumor progression.
- Case Studies : Studies have demonstrated its efficacy against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Antimicrobial Properties
The compound has been investigated for its potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes or inhibit critical bacterial enzymes positions it as a candidate for further development in antibiotic therapies.
Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor of various enzymes:
- c-Met Kinase : Inhibition of this enzyme can lead to reduced cell proliferation and survival in cancerous tissues.
- Cyclin-dependent Kinases (CDKs) : As a scaffold for developing CDK inhibitors, it shows promise in cancer therapy.
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Synthetic Routes
The synthesis of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine typically involves:
- Cyclization Reactions : Starting materials undergo cyclization under controlled conditions to form the triazolo-pyridine framework.
- Functional Group Modifications : Subsequent reactions modify functional groups to enhance biological activity or solubility.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the amine group can form ionic bonds or covalent modifications with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Data
- SMILES :
C1CCN2C(=NN=C2CCCN)C1 - InChIKey :
MDODJVLFBCETIB-UHFFFAOYSA-N - Purity : Available at 95% in standard commercial batches .
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolo-fused bicyclic amines. Below is a detailed comparison with analogs differing in core structure, substituents, or functional groups:
Table 1: Structural and Functional Comparisons
Pharmaceutical Potential
Agrochemical Relevance
- Pyrimidine-based analog is highlighted for crop protection, leveraging its triazolo group’s resistance to metabolic degradation .
Biological Activity
The compound 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine is a derivative of the triazolo[4,3-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
The compound is characterized by its unique triazole and pyridine rings, which contribute to its biological activity. The molecular structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 188.23 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyridine derivatives. For instance:
- A study synthesized various triazolo[4,3-a]pyridine analogues and evaluated their antiproliferative effects against HeLa cells. The most promising compound exhibited an IC value of 12 nM , demonstrating significant potency compared to traditional chemotherapeutics like CA-4 .
- Mechanistic investigations revealed that these compounds induce apoptosis and disrupt microtubule dynamics by inhibiting tubulin polymerization .
Antimicrobial Activity
Triazolo[4,3-a]pyridines have also shown antimicrobial properties:
- Research indicates that certain derivatives possess activity against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Other Biological Activities
In addition to anticancer and antimicrobial effects, the compound exhibits several other pharmacological activities:
- Anticonvulsant : Some derivatives have demonstrated efficacy in animal models for seizure control.
- Anti-inflammatory : Compounds in this class have been evaluated for their ability to reduce inflammation in various models .
- Antioxidant : Certain triazolo[4,3-a]pyridines exhibit antioxidant properties by scavenging free radicals .
Case Study 1: Tubulin Polymerization Inhibition
A detailed study on a related triazolo[4,3-a]pyridine derivative revealed its ability to inhibit tubulin polymerization effectively. The compound was found to bind at the colchicine site on tubulin with comparable potency to established inhibitors .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, a series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are reliable synthetic protocols for preparing 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine?
A general approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, carbonyldiimidazole (CDI) can activate carboxylic acids to form intermediates that react with hydrazinopyridine derivatives under reflux conditions (DMFA solvent, 24 hours). Subsequent purification via recrystallization from DMFA/i-propanol mixtures yields the triazolopyridine core . Modifications to the propan-1-amine side chain may require reductive amination or nucleophilic substitution, depending on precursor availability.
Q. How can structural characterization be rigorously performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments, particularly the triazole-proton (δ 8.5–9.5 ppm) and amine protons (δ 1.5–3.0 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₆N₆, MW 232.29) and isotopic patterns .
- X-ray crystallography : If single crystals are obtainable, this resolves ambiguities in ring conformation and substituent orientation .
Q. What analytical methods ensure purity assessment for this compound?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity ≥95% .
- Elemental analysis : Validate stoichiometry (C, H, N) to confirm synthesis accuracy .
- TLC : Monitor reaction progress using silica gel plates and iodine visualization .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replace DMFA with less toxic solvents (e.g., DMSO) while maintaining reaction efficiency .
- Catalyst screening : Test copper(I) iodide or palladium catalysts to accelerate cyclization steps, as seen in analogous triazolopyridine syntheses .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 1–2 hours, improving throughput .
Q. What mechanisms explain the compound’s bioactivity as a DPP-IV inhibitor?
The triazolopyridine core binds competitively to the DPP-IV active site via hydrogen bonding with Glu205/Arg125 residues, while the propan-1-amine side chain enhances solubility and pharmacokinetics. In vitro assays (IC₅₀ = 18 nM) and preclinical models (rodent glycemic control) validate this mechanism . Selectivity over prolyl oligopeptidase (POP) and fibroblast activation protein (FAP) should be confirmed using enzyme inhibition panels .
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Assay conditions : Test variations in pH, temperature, or co-solvents (e.g., DMSO concentration) that may alter ligand-receptor interactions.
- Metabolite profiling : Identify degradation products like 3-(trifluoromethyl)-6,7-dihydrotriazolopyrazin-8(5H)-one, which may exhibit off-target effects .
- Species-specific differences : Compare human vs. rodent DPP-IV isoforms using recombinant enzyme assays .
Q. What computational strategies support rational design of derivatives with enhanced potency?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for triazolopyridine analogs.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
- MD simulations : Analyze conformational stability of the triazole ring in aqueous vs. lipid environments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Triazolopyridine Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction solvent | DMFA | |
| Temperature | 100°C (reflux) | |
| Catalyst | None (thermal cyclization) | |
| Purification method | Recrystallization (DMFA/i-propanol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
